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N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate

Catalog No.
S15798754
CAS No.
116685-95-1
M.F
C30H41N3O9S2
M. Wt
651.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-...

CAS Number

116685-95-1

Product Name

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate

IUPAC Name

N-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]-2-hydroxybenzamide;methanesulfonic acid

Molecular Formula

C30H41N3O9S2

Molecular Weight

651.8 g/mol

InChI

InChI=1S/C28H33N3O3.2CH4O3S/c32-26-14-8-7-13-25(26)28(33)29-15-16-30-17-19-31(20-18-30)21-22-34-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27,32H,15-22H2,(H,29,33);2*1H3,(H,2,3,4)

InChI Key

CKYJOHWQCOCVSX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCNC(=O)C2=CC=CC=C2O)CCOC(C3=CC=CC=C3)C4=CC=CC=C4

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate is a complex organic compound with a molecular formula of C₃₀H₄₁N₃O₉S₂. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds, and it is characterized by the presence of a benzhydryl group and a hydroxybenzamide moiety. The dimethane sulfonate part of the name indicates the presence of two methanesulfonate groups, which enhance its solubility and bioavailability in biological systems .

Typical for amides and sulfonates. Key reactions may include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Sulfonation: The methanesulfonate groups can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Reductive reactions: The presence of the piperazine ring allows for potential reduction reactions, which can modify its pharmacological properties.

These reactions are essential for understanding the reactivity and potential modifications of the compound in synthetic and biological contexts.

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate exhibits significant biological activity, particularly in pharmacological studies. It has been investigated for its potential as an antipsychotic agent due to its structural similarities to known antipsychotics that act on dopamine receptors. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in treating psychiatric disorders .

The synthesis of N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate typically involves several key steps:

  • Formation of the Piperazine Derivative: Starting from commercially available piperazine, it is reacted with a suitable benzhydryl halide to form the benzhydryloxyethyl-piperazine intermediate.
  • Coupling with Hydroxybenzamide: The intermediate is then coupled with 2-hydroxybenzoyl chloride or an equivalent to form the amide bond.
  • Sulfonation: Finally, treatment with methanesulfonyl chloride leads to the formation of the dimethane sulfonate salt.

Each step requires careful control of reaction conditions to optimize yield and purity .

This compound has several applications in medicinal chemistry and pharmacology:

  • Research Tool: It serves as a valuable tool for studying neurotransmitter receptor interactions and pathways.
  • Potential Drug Development: Given its biological activity, it may lead to new treatments for mental health disorders.
  • Chemical Probing: Its unique structure allows it to be used in probing biological mechanisms at the molecular level.

Interaction studies involving N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate have focused on its binding affinity to various receptors:

  • Dopamine Receptors: It shows promising interactions with D₂ and D₄ dopamine receptors, which are implicated in mood regulation and psychotic disorders.
  • Serotonin Receptors: Preliminary studies indicate potential interactions with serotonin receptors, which could influence mood and anxiety levels.

These interactions underline its potential therapeutic effects and guide future research directions .

Similar Compounds

Several compounds share structural or functional similarities with N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
PimozideBenzimidazole structureAntipsychotic effects; primarily acts on dopamine receptors.
HaloperidolButyrophenone derivativeStrong antipsychotic; used extensively in schizophrenia treatment.
RisperidoneBenzisoxazole structureAtypical antipsychotic; affects serotonin and dopamine receptors.

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate is unique due to its specific piperazine modification and dual sulfonate groups, enhancing its solubility and potentially its pharmacokinetic profile compared to these similar compounds .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

651.22842224 g/mol

Monoisotopic Mass

651.22842224 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-15-2024

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